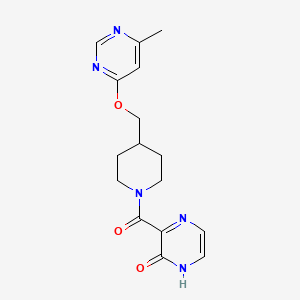
3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyrazin-2(1H)-one is an intriguing molecule. Its complex structure suggests a versatility that could make it valuable in multiple scientific fields. This compound is characterized by its aromatic pyrimidine and pyrazine rings, and its piperidine backbone, which often indicates biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyrazin-2(1H)-one can be achieved through multi-step organic reactions. Starting from commercially available materials, a common pathway might involve:
Formation of the piperidine-1-carbonyl intermediate: via reaction of piperidine with a carbonyl chloride under basic conditions.
Attachment of the 6-methylpyrimidin-4-yl group: through nucleophilic substitution with an appropriate pyrimidine halide.
Cyclization to form the pyrazin-2(1H)-one: ring, possibly through a condensation reaction involving appropriate heterocyclic precursors.
Industrial Production Methods
For industrial production, efficiency and yield are paramount. Optimizing the reaction conditions, such as temperature, solvent, and catalysts, as well as scaling up the synthesis process, would be crucial. Continuous flow chemistry or biocatalytic methods might be explored to enhance the sustainability and cost-effectiveness of large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyrazin-2(1H)-one can undergo several types of chemical reactions:
Oxidation and Reduction: : Though its aromatic rings are relatively stable, the piperidine and pyrazine components can undergo oxidation.
Substitution: : The methyl groups and nitrogen atoms make good targets for electrophilic or nucleophilic substitution reactions.
Cycloaddition: : Due to the presence of multiple heteroatoms, cycloaddition reactions can yield diverse structures.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or PCC can be used.
Reduction: : Lithium aluminum hydride (LiAlH4) or hydrogen gas with a suitable catalyst (like palladium on carbon) can be employed.
Substitution: : Nucleophiles (like sodium methoxide) or electrophiles (like acyl chlorides) can be used under mild conditions.
Major Products
Depending on the reaction conditions and reagents, the products can range from functionalized derivatives to ring-opened or expanded heterocycles. This variability offers a broad platform for further chemical exploration.
Aplicaciones Científicas De Investigación
This compound's structural features make it a candidate for various scientific applications:
Chemistry: : As a scaffold for the synthesis of novel heterocycles.
Biology: : Potential bioactive molecule for enzyme inhibition or receptor binding studies.
Medicine: : Could be investigated as a lead compound for drug discovery, especially for its potential roles in anti-inflammatory or anticancer therapies.
Industry: : Possible applications in material science, given the stability and reactivity of its aromatic rings.
Mecanismo De Acción
Molecular Targets and Pathways
The precise mechanism of action for any biological application will depend on its specific interactions with molecular targets. The compound could:
Bind to enzymes: : Inhibit or modify enzyme activity through covalent or non-covalent interactions.
Interact with receptors: : Modulate receptor activity by mimicking or blocking the natural ligand.
Disrupt cellular pathways: : Alter cellular functions by interfering with signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)oxazolidin-2-one: : Shares the core structure but with an oxazolidinone ring instead of a pyrazinone, offering a different reactivity profile.
6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyrazol-2(1H)-one: : Pyrazole instead of pyrazine, potentially altering biological activity.
3-(4-(((6-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyrazin-2(1H)-one: : Chlorine substitution in the pyrimidine ring could change its reactivity and interactions.
Uniqueness
The unique combination of pyrimidine, pyrazine, and piperidine in 3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyrazin-2(1H)-one provides it with a distinct set of chemical and biological properties that sets it apart from other related compounds
Propiedades
IUPAC Name |
3-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-11-8-13(20-10-19-11)24-9-12-2-6-21(7-3-12)16(23)14-15(22)18-5-4-17-14/h4-5,8,10,12H,2-3,6-7,9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARHQISACYEXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)C3=NC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














